Bis(diphenylphosphino)methane

Catalog No.
S749746
CAS No.
2071-20-7
M.F
C25H22P2
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diphenylphosphino)methane

CAS Number

2071-20-7

Product Name

Bis(diphenylphosphino)methane

IUPAC Name

diphenylphosphanylmethyl(diphenyl)phosphane

Molecular Formula

C25H22P2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

XGCDBGRZEKYHNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Chelating Ligand in Organometallic Chemistry:

Bis(diphenylphosphino)methane, also known as Dppm, is a widely used chelating ligand in organometallic chemistry. Chelating ligands have the ability to bind to a central metal atom through multiple donor atoms. In the case of Dppm, the two phosphorus atoms act as the donor atoms, forming a stable four-membered ring with the metal and the carbon atom of the ligand . This chelating effect enhances the stability of the resulting metal complexes, making them valuable for various research applications.

Promoting Formation of Bimetallic Complexes:

Dppm's unique structure with a central carbon atom and two phosphorus atoms on opposing sides (known as the "bite angle") is particularly advantageous for promoting the formation of bimetallic complexes . These complexes feature two metal centers connected by the chelating ligand, forming a five-membered ring. This specific arrangement allows for unique reactivity and catalytic properties, making Dppm-based bimetallic complexes valuable tools in research areas like catalysis, activation of small molecules, and material science.

A-Frame Complexes:

Dppm is also known to give rise to a specific class of coordination compounds called A-frame complexes . In these complexes, two Dppm ligands bind to a central metal center in a specific orientation, resembling the shape of the letter "A." This unique geometry leads to interesting electronic and structural properties, making A-frame complexes relevant in areas like catalysis, molecular recognition, and sensor design.

Applications in Catalysis:

Dppm finds applications as a ligand in various catalytic reactions, including:

  • Heck Reaction: This reaction involves the formation of carbon-carbon bonds between an alkene and an aryl halide. Dppm-based catalysts are particularly effective for this reaction due to their ability to stabilize the metal center and facilitate the desired bond formation .
  • Suzuki-Miyaura Coupling: This reaction also forms carbon-carbon bonds, but between an organoboron compound and an organic halide. Dppm-ligated catalysts are known for their efficiency and selectivity in Suzuki-Miyaura couplings .

Bis(diphenylphosphino)methane, commonly referred to as 1,1-bis(diphenylphosphino)methane, is an organophosphorus compound with the chemical formula C25H22P2\text{C}_{25}\text{H}_{22}\text{P}_{2}. It appears as a white crystalline powder and is notable for its role as a chelating ligand in coordination chemistry. The compound features two diphenylphosphino groups attached to a central methylene group, allowing it to coordinate with metal ions through its phosphorus donor atoms. The natural bite angle of this ligand is approximately 73°, which is significant for its interaction with metal centers .

The primary method for synthesizing bis(diphenylphosphino)methane involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction can be summarized as follows:

  • Formation of sodium diphenylphosphide:
    Ph3P+2NaPh2PNa+NaPh\text{Ph}_3\text{P}+2\text{Na}\rightarrow \text{Ph}_2\text{PNa}+\text{NaPh}
  • Synthesis of bis(diphenylphosphino)methane:
    2NaPPh2+CH2Cl2Ph2PCH2PPh2+2NaCl2\text{NaPPh}_2+\text{CH}_2\text{Cl}_2\rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2+2\text{NaCl}

The methylene group in bis(diphenylphosphino)methane exhibits mild acidity, which can be exploited in various chemical transformations, including oxidation to form oxides and sulfides .

The synthesis of bis(diphenylphosphino)methane has primarily been achieved through the reaction of sodium diphenylphosphide with dichloromethane, as previously described. Variations in synthesis methods may include:

  • Modification of Reaction Conditions: Altering temperature and solvent can influence yield and purity.
  • Use of Alternative Phosphorus Sources: Other phosphorus-containing reagents may be explored for efficiency or cost-effectiveness in synthesis .

Bis(diphenylphosphino)methane serves several important functions in chemistry:

  • Ligand in Coordination Chemistry: It is widely used as a chelating ligand in metal complexation, particularly with transition metals.
  • Catalyst in Organic Reactions: It facilitates various catalytic processes, including cross-coupling reactions and hydrogenation.
  • Material Science: Its coordination complexes are investigated for applications in materials science, including the development of new polymers and nanomaterials .

Interaction studies involving bis(diphenylphosphino)methane primarily focus on its ability to form stable complexes with various metal ions. These studies reveal that the compound can stabilize different oxidation states of metals, thus playing a crucial role in catalysis. For example, it has been shown to stabilize palladium and platinum clusters, enhancing their reactivity and selectivity in organic transformations .

Several compounds share structural similarities with bis(diphenylphosphino)methane. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,2-Bis(diphenylphosphino)ethaneC26H26P2\text{C}_{26}\text{H}_{26}\text{P}_{2}Different bite angle (more flexible)
Bis(triphenylphosphine)iminiumC36H30P3\text{C}_{36}\text{H}_{30}\text{P}_{3}Higher steric hindrance due to bulky triphenyl groups
Diphosphine LigandsGeneral formula variesVarying bite angles and donor properties

Bis(diphenylphosphino)methane is distinguished by its specific bite angle and ability to form stable bimetallic complexes, which are crucial for its application as a chelating ligand in catalysis .

XLogP3

6

UNII

I5O2HZR38V

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (15.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2071-20-7

Wikipedia

1,1-bis(diphenylphosphino)methane

Dates

Modify: 2023-08-15

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